molecular formula C18H28BrN3O2 B247550 4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol

4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol

Cat. No. B247550
M. Wt: 398.3 g/mol
InChI Key: ZZBFQHZBZKUMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism Of Action

The mechanism of action of 4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol has a low toxicity profile and does not cause significant adverse effects. It has been found to have a high affinity for certain receptors in the brain and has been shown to cross the blood-brain barrier. Additionally, it has been found to have a long half-life, which may contribute to its potential use as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol in laboratory experiments is its low toxicity profile. Additionally, it has been found to have a high affinity for certain receptors in the brain, which makes it a useful tool for studying the mechanisms of certain neurological disorders. However, one of the limitations of using this compound in laboratory experiments is its high cost, which may limit its use in certain research settings.

Future Directions

There are several future directions for the study of 4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol. One area of research is the development of more efficient synthesis methods that can reduce the cost of producing this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and neurological disorders. Finally, studies are needed to determine the long-term safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol can be achieved using various methods. One of the most commonly used methods involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 1-(2-hydroxyethyl)-4-piperidone in the presence of sodium borohydride. The resulting product is then reacted with 1-(4-chlorobenzyl)-4-piperidone in the presence of sodium hydride to obtain 4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol.

Scientific Research Applications

4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol has been studied for its potential applications in the field of medicine. It has been found to have anti-tumor activity and has been studied for its potential use in the treatment of cancer. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

Product Name

4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol

Molecular Formula

C18H28BrN3O2

Molecular Weight

398.3 g/mol

IUPAC Name

4-bromo-2-[[4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-ium-1-yl]methyl]phenolate

InChI

InChI=1S/C18H28BrN3O2/c19-16-1-2-18(24)15(13-16)14-21-5-3-17(4-6-21)22-9-7-20(8-10-22)11-12-23/h1-2,13,17,23-24H,3-12,14H2

InChI Key

ZZBFQHZBZKUMCJ-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)CCO)CC3=C(C=CC(=C3)Br)O

Canonical SMILES

C1C[NH+](CCC1N2CCN(CC2)CCO)CC3=C(C=CC(=C3)Br)[O-]

Origin of Product

United States

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